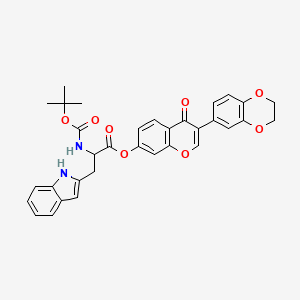

![molecular formula C14H19NO3 B5502222 5-[(2-乙基-6-甲基苯基)氨基]-5-氧代戊酸](/img/structure/B5502222.png)

5-[(2-乙基-6-甲基苯基)氨基]-5-氧代戊酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

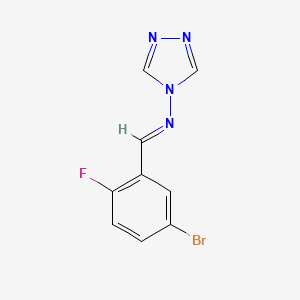

The compound “5-[(2-ethyl-6-methylphenyl)amino]-5-oxopentanoic acid” belongs to a class of organic compounds characterized by their unique molecular structure, which includes an amino group attached to a phenyl ring that is further linked to a pentanoic acid moiety with a keto group. Such structures are significant in various chemical and biochemical contexts, serving as intermediates in the synthesis of more complex molecules.

Synthesis Analysis

Synthesis of compounds similar to 5-[(2-ethyl-6-methylphenyl)amino]-5-oxopentanoic acid typically involves multiple steps, starting from basic organic or amino acids and employing methods such as esterification, bromination, and subsequent reactions with potassium phthalimide or other amines. For instance, the synthesis of 5-amino-4-oxopentanoic acid hydrochloride from levulinic acid through esterification and bromination highlights a comparable pathway that could be adapted for our target compound (Lin Yuan, 2006).

Molecular Structure Analysis

The molecular structure of related compounds, such as 5-amino-4-oxopentanoic acid, has been studied through methods like X-ray crystallography, NMR, MS, and IR techniques. These studies provide valuable insights into the arrangement of atoms, the stereochemistry, and the electronic environment around the molecule, which are crucial for understanding its reactivity and properties (Bin Wang, Heng-Shan Dong, 2009).

科学研究应用

绿原酸 (CGA) 及其药理学综述

绿原酸 (CGA) 是一种酚酸化合物,天然存在于绿咖啡提取物和茶中,具有广泛的生物和药理活性,包括抗氧化、抗菌、保肝、保护心脏、抗炎、退热、神经保护、抗肥胖、抗病毒、抗微生物、抗高血压活性,并作为自由基清除剂。它在脂质和葡萄糖代谢中发挥重要作用,在治疗肝脂肪变性、心血管疾病、糖尿病和肥胖等疾病方面具有治疗潜力。CGA 的保肝作用可以防止化学或脂多糖引起的损伤,其降胆固醇作用可能是由于营养代谢改变所致。这篇综述强调了进一步研究以优化 CGA 的生物和药理作用的必要性,有可能将其用作天然食品添加剂以替代合成抗生素并降低药费 (M. Naveed 等人,2018)。

确定抗氧化剂活性的分析方法

抗氧化剂的研究(包括酚酸及其衍生物)在各个科学领域都至关重要。对用于确定抗氧化剂活性的分析测试的批判性回顾强调了基于氢原子转移(例如 ORAC、HORAC)和电子转移(例如 CUPRAC、FRAP)的方法。这些方法应用于复杂样品中的抗氧化剂分析或抗氧化能力的测定,强调了理解这些检测方法的化学反应的重要性。这些见解对于阐明涉及多种抗氧化剂的过程的操作机制和动力学至关重要,有助于更广泛地了解这些化合物的抗氧化活性 (I. Munteanu 和 C. Apetrei,2021)。

属性

IUPAC Name |

5-(2-ethyl-6-methylanilino)-5-oxopentanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c1-3-11-7-4-6-10(2)14(11)15-12(16)8-5-9-13(17)18/h4,6-7H,3,5,8-9H2,1-2H3,(H,15,16)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQULJSKNKMMDCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC(=C1NC(=O)CCCC(=O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(2-Ethyl-6-methylphenyl)amino]-5-oxopentanoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

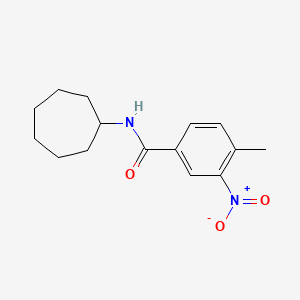

![(3R*,4R*)-3-methyl-1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-4-(tetrahydro-2H-pyran-4-yl)-4-piperidinol](/img/structure/B5502156.png)

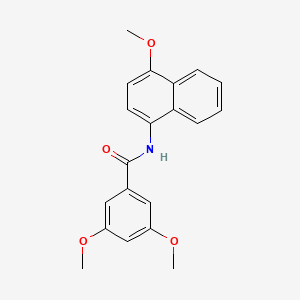

![5-butyl-1-(4-chlorophenyl)-4-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2-piperazinone](/img/structure/B5502161.png)

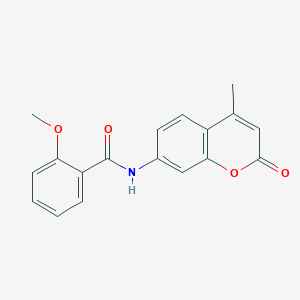

![methyl 4-{[(2,3-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5502168.png)

![3-(3-methoxyphenyl)-N-methyl-N-[(5-methyl-2-thienyl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B5502184.png)

![1-(2-chlorophenyl)-4-[(2S)-2-hydroxy-3-phenylpropanoyl]-2-piperazinone](/img/structure/B5502220.png)

![2-({[(4-isopropylmorpholin-2-yl)acetyl]amino}methyl)-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5502230.png)

![3-[1-(2-fluorophenyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5502233.png)